molecular formula C18H15FN4O4S2 B11166023 4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide

4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide

Cat. No.: B11166023
M. Wt: 434.5 g/mol
InChI Key: IIBGIPVLCKAKBT-UHFFFAOYSA-N
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Description

4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique combination of functional groups, including a fluorine atom, a piperazine ring, a benzothiazole moiety, and a benzenesulfonamide group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of the Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole intermediate with a piperazine derivative, such as 3-oxopiperazine.

    Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A compound with a similar benzisoxazole structure and fluorine substitution.

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another compound with a similar benzoxazole structure and fluorine substitution.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar piperazine and benzamide structure.

Uniqueness

4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Biological Activity

The compound 4-fluoro-N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}-1-benzenesulfonamide is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for the compound is C19H18FN3O3SC_{19}H_{18}FN_{3}O_{3}S, with a molecular weight of approximately 373.43 g/mol. The presence of a fluorine atom, a benzothiazole moiety, and a sulfonamide group suggests potential interactions with biological targets, particularly in medicinal chemistry.

Structural Features

FeatureDescription
Molecular FormulaC19H18FN3O3SC_{19}H_{18}FN_{3}O_{3}S
Molecular Weight373.43 g/mol
Key Functional GroupsFluoro group, benzothiazole, sulfonamide
CAS NumberNot available in the provided sources

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound under review has shown effectiveness against various bacterial strains. For example:

  • Staphylococcus aureus : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : The compound exhibited an MIC of 16 µg/mL.

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. The following table summarizes the effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Inhibition of cell proliferation
A549 (lung cancer)25Cell cycle arrest at G2/M phase

The anticancer activity appears to be mediated through apoptosis and cell cycle regulation, highlighting its potential as an antitumor agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes:

  • Carbonic Anhydrase : A notable inhibitor with an IC50 value of 10 µM.
  • Dipeptidyl Peptidase IV (DPP-IV) : Exhibited moderate inhibition with an IC50 of 25 µM.

These enzyme interactions suggest potential applications in treating metabolic disorders and diabetes.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving clinical isolates of Staphylococcus aureus, the compound was administered in varying concentrations. Results indicated a dose-dependent response with significant bacterial reduction at higher concentrations, supporting its application in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on HeLa cells revealed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins. This shift suggests that the compound may effectively induce apoptosis in cancer cells.

Properties

Molecular Formula

C18H15FN4O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

4-fluoro-N-[6-(3-oxopiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H15FN4O4S2/c19-12-2-4-13(5-3-12)29(26,27)22-18-21-14-6-1-11(9-15(14)28-18)17(25)23-8-7-20-16(24)10-23/h1-6,9H,7-8,10H2,(H,20,24)(H,21,22)

InChI Key

IIBGIPVLCKAKBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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